molecular formula C11H11BrF2N2O B1415831 (6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone CAS No. 1998425-78-7

(6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone

Cat. No. B1415831
M. Wt: 305.12 g/mol
InChI Key: YAPJUTMCUIUXAU-UHFFFAOYSA-N
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Description

The compound is a brominated pyridine derivative . Pyridine derivatives are often used in medicinal chemistry and biochemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, brominated pyridine derivatives can be synthesized using various methods . For example, 2-bromo-6-hydroxymethylpyridine and 2-bromo-6-chloromethylpyridine can be synthesized from 2,6-dibromopyridine using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds resulting from reactions involving pyridine and piperidine derivatives have been synthesized and evaluated for various biological activities. For instance, a study on the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt reaction conditions led to the synthesis of compounds with potential application in antimicrobial and antifungal areas (Rusnac et al., 2020). These compounds showed moderate antifungal activity, with one compound exhibiting significant activity against Cryptococcus neoformans, suggesting potential research applications in developing antimicrobial agents.

Antimicrobial and Antiviral Activity

Another study synthesized and evaluated the antimicrobial and antiviral activities of benzimidazole derivatives, which are structurally related to the compound . While no significant antibacterial activity was found, some compounds showed promising antifungal and antiviral activities, indicating potential for further research as antifungal and antiviral agents (Sharma et al., 2009).

Antioxidant Properties

The synthesis and evaluation of antioxidant properties of bromophenol derivatives from reactions involving methanone compounds have been explored. These studies found that synthesized compounds exhibited effective antioxidant activities, suggesting research applications in the development of antioxidant agents (Çetinkaya et al., 2012).

Synthesis and Structural Characterization

Research has also focused on the synthesis and structural characterization of compounds involving pyridine derivatives, which helps in understanding their chemical properties and potential applications in material science or pharmaceutical research. For example, the structure and molecular analysis of certain pyridine methanone derivatives have been carried out to understand their intermolecular interactions, potentially guiding the design of new materials or drugs (Lakshminarayana et al., 2009).

properties

IUPAC Name

(6-bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2N2O/c12-9-3-1-2-8(15-9)10(17)16-6-4-11(13,14)5-7-16/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPJUTMCUIUXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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